(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
Overview
Description
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been reported in various studies . For instance, one study reported the synthesis of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Taking into account that thiadiazole is the bioisostere of pyrimidine and oxadiazole, it is not surprising that compounds bearing this moiety present a broad spectrum of pharmacological properties .
Chemical Reactions Analysis
Thiadiazole derivatives have shown a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For instance, one study reported the yield, melting point, and IR, 1H NMR, 13C NMR, and mass spectra of a specific thiadiazole derivative .
Scientific Research Applications
Antiviral Activity
Thiadiazole derivatives, such as those synthesized from 4-chlorobenzoic acid, have been investigated for their antiviral activities. For instance, compounds synthesized in a study showed anti-tobacco mosaic virus activity, highlighting the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).
Antimicrobial Agents
Formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been shown to possess antimicrobial properties. These compounds demonstrated moderate activity against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Sah et al., 2014).
Molecular Aggregation Studies
Investigations into the effects of solvent on molecular aggregation have been conducted on related compounds. These studies provide insights into how different substituent groups and solvent environments affect molecular interactions and aggregation processes, which is crucial for understanding the physicochemical properties of novel compounds (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They are able to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It’s known that thiadiazole derivatives can block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities .
Action Environment
It’s known that the activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Safety and Hazards
While specific safety and hazard information for (2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol
is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some thiadiazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
[2-[(5-chlorothiadiazol-4-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS2/c1-13-5(3-14)2-10-8(13)15-4-6-7(9)16-12-11-6/h2,14H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJCLNKMGNGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=C(SN=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377196 | |
Record name | 4H-922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-47-2 | |
Record name | 4H-922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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